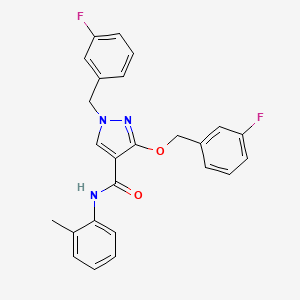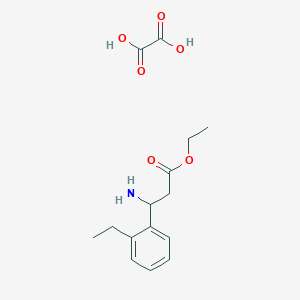
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(o-tolyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(o-tolyl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(o-tolyl)-1H-pyrazole-4-carboxamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, this compound may reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(o-tolyl)-1H-pyrazole-4-carboxamide has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in inflammation, pain, and fever. This compound has also been reported to reduce the levels of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, it has been shown to have antioxidant properties, which may protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(o-tolyl)-1H-pyrazole-4-carboxamide has advantages and limitations for lab experiments. One of the advantages is that it is a relatively stable compound and can be easily synthesized using various methods. This compound has also been reported to have good solubility in various solvents, which makes it easy to use in experiments. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are many future directions for the study of 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(o-tolyl)-1H-pyrazole-4-carboxamide. One of the directions is to study its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases. Another direction is to study its effects on other inflammatory mediators, such as leukotrienes and platelet-activating factor. Furthermore, it would be interesting to study the effects of this compound on different cell types, such as immune cells and neuronal cells, to understand its potential therapeutic applications.
Synthesemethoden
The synthesis of 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(o-tolyl)-1H-pyrazole-4-carboxamide has been reported in various scientific literature. One of the commonly used methods is the reaction of 3-fluorobenzylamine with 3-fluorobenzyl chloroformate, followed by the reaction with o-toluidine and 4,5-dihydro-1H-pyrazole-1-carboxamide. This method has been reported to yield the desired compound with good purity and yield.
Wissenschaftliche Forschungsanwendungen
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(o-tolyl)-1H-pyrazole-4-carboxamide has been studied for its potential therapeutic applications in various scientific research. It has been reported to have anti-inflammatory, analgesic, and antipyretic effects. This compound has also been studied for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-(2-methylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2N3O2/c1-17-6-2-3-11-23(17)28-24(31)22-15-30(14-18-7-4-9-20(26)12-18)29-25(22)32-16-19-8-5-10-21(27)13-19/h2-13,15H,14,16H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFFKSXYDWNEJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(o-tolyl)-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-naphthamide](/img/structure/B2880852.png)
![3-Methyl-7-[(4-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2880853.png)



![2-(4-chlorophenoxy)-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methylpropanamide](/img/structure/B2880860.png)



![N-(4-{[(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B2880867.png)
![6-Propyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2880868.png)

![2-amino-N-benzyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2880870.png)
![1-(benzo[d]oxazol-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2880872.png)